Excelsione

Description

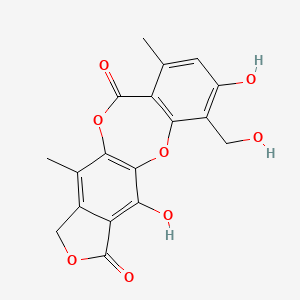

Structure

3D Structure

Properties

Molecular Formula |

C18H14O8 |

|---|---|

Molecular Weight |

358.3 g/mol |

IUPAC Name |

5,18-dihydroxy-4-(hydroxymethyl)-7,12-dimethyl-2,10,15-trioxatetracyclo[9.7.0.03,8.013,17]octadeca-1(11),3(8),4,6,12,17-hexaene-9,16-dione |

InChI |

InChI=1S/C18H14O8/c1-6-3-10(20)8(4-19)15-11(6)18(23)26-14-7(2)9-5-24-17(22)12(9)13(21)16(14)25-15/h3,19-21H,4-5H2,1-2H3 |

InChI Key |

FXSNMBKDCKMTHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C4C(=C3C)COC4=O)O)CO)O |

Synonyms |

excelsione |

Origin of Product |

United States |

Origin and Isolation of Excelsione

Discovery of Excelsione from Endophytic Fungi

The discovery of Excelsione was the result of a scientific investigation into the endophytic fungi associated with plants endemic to New Zealand. acs.org This research was part of a broader effort to identify novel natural products with potential biological activity from unique ecological niches. acs.org

Isolation from Knightia excelsa-Associated Endophytes

Excelsione was first isolated from an extract of an unidentified endophytic fungus. nih.govacs.org This fungus was sourced from the inner stem of the New Zealand endemic tree, Knightia excelsa, a member of the Proteaceae family commonly known as rewarewa or "New Zealand honeysuckle". acs.orgacs.org The initial extract from a small-scale culture of the fungus exhibited cytotoxic activity against P388 murine leukemia cells, which prompted a larger scale cultivation for further chemical analysis. acs.org Although this cytotoxic activity was not observed in the subsequent larger culture, the investigation led to the successful isolation and crystallization of the novel compound, Excelsione. acs.org

Mycological Context and Strain Identification of Producer Organisms

The fungal endophyte responsible for the production of Excelsione has been characterized, although a definitive identification has not been made. acs.org Cultures of the fungus are described as dematiaceous (darkly pigmented) and sterile. acs.orgacs.org Morphologically, the colonies bear a superficial resemblance to the genus Phomopsis. acs.orgacs.org However, a positive identification was hindered by the absence of sporulation, which is a key characteristic for fungal classification. acs.orgacs.org

To ensure the possibility of future research and verification, a voucher culture of the producing fungus has been deposited in the culture collection of the School of Biological Sciences, University of Canterbury, under the accession number CANU E584. acs.org

Methodologies for the Extraction and Purification of Excelsione from Biological Matrices

The process for obtaining pure Excelsione from its fungal source involved several standard laboratory techniques for natural product chemistry.

For the purpose of chemical investigation, the endophytic fungus was cultivated on a malt yeast extract (MYE) agar medium. acs.org The fungus was grown for 21 days at a temperature of 26 °C. acs.org Following the incubation period, the fungal biomass and the agar medium were subjected to an extraction process to isolate the secondary metabolites produced by the fungus.

The purification of Excelsione from the crude fungal extract was achieved through crystallization. acs.org By slowly crystallizing the compound from a tetrahydrofuran (THF) solution, crystals suitable for X-ray diffraction analysis were obtained. acs.org This not only provided a highly purified form of the compound but also enabled the unequivocal determination of its molecular structure. acs.org The structure was further elucidated and confirmed through the use of Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govacs.org

Below is a data table summarizing the key chemical information for Excelsione.

| Property | Value |

| Compound Name | Excelsione |

| Molecular Formula | C₁₈H₁₄O₈ |

| Classification | Tetracyclic Depsidone (B1213741) |

A second table provides details on the spectroscopic data that was instrumental in identifying the structure of Excelsione.

| Spectroscopic Data | Key Observations |

| ¹H NMR | Showed five singlet signals, corresponding to one aromatic proton, two oxymethylene groups, and two methyl groups. acs.org |

| ¹³C NMR | Revealed the presence of 18 distinct carbon resonances. acs.org |

| HRESIMS | High-Resolution Electrospray Ionization Mass Spectrometry confirmed the molecular formula. acs.org |

| X-ray Crystallography | Provided the definitive three-dimensional structure of the molecule. nih.govacs.org |

Structural Elucidation and Advanced Chemical Characterization of Excelsione

Application of Advanced Spectroscopic Techniques for Structure Determination

The intricate structure of Excelsione was primarily deciphered through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry, providing crucial insights into its molecular connectivity and elemental composition. nih.govnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of Excelsione

Nuclear Magnetic Resonance (NMR) spectroscopy played a pivotal role in determining the planar structure and connectivity of Excelsione. Both proton (¹H) NMR and carbon-13 (¹³C) NMR data were instrumental in assigning the various functional groups and carbon frameworks within the molecule. nih.govnih.govresearchgate.net Although specific, detailed NMR chemical shift tables for Excelsione are typically presented in the primary literature, the analysis of these data, including chemical shifts (δ), multiplicities, and coupling constants, allowed for the identification of aromatic protons, methyl groups, methylene (B1212753) groups, and carbons in various chemical environments. researchgate.netoregonstate.edusigmaaldrich.commdpi.comrsc.orgox.ac.ukhmdb.ca For instance, comparative analysis of 1D NMR data between Excelsione and a co-isolated depsidone (B1213741) (compound 11) revealed high structural similarity, with a key difference being the replacement of a -CH₂OH group by a methyl group at C-16, supported by the chemical shift of C-16 (δC 8.7). researchgate.netresearchgate.net This exemplifies how NMR data facilitates the identification of subtle structural variations in related natural products.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) was employed to confirm the molecular formula of Excelsione, providing precise mass-to-charge (m/z) ratios that distinguish compounds with identical nominal masses but different elemental compositions. nih.govoregonstate.eduresearchgate.netbioanalysis-zone.commeasurlabs.comlibretexts.orguci.edu For Excelsione, HRMS analysis confirmed its molecular formula as C₁₈H₁₄O₈, with a computed exact mass of 358.06886740 Da. nih.gov This high degree of accuracy is critical for unequivocally identifying unknown compounds and validating proposed structures in natural product chemistry. bioanalysis-zone.comalgimed.comresearchgate.net

Stereochemical Assignment and Absolute Configuration Determination of Excelsione

The absolute configuration of Excelsione was determined through X-ray crystallography. nih.govnih.govlibretexts.org X-ray crystallography is a powerful technique capable of discerning the "handedness" or absolute stereochemistry of chiral molecules. researchgate.netlibretexts.org While the specific R/S or D/L descriptors for Excelsione are not explicitly detailed in the provided search results, the use of X-ray crystallography for its structural elucidation implies that its absolute configuration was definitively established. nih.govnih.govresearchgate.netlibretexts.orglibretexts.orgfigshare.compharmacy180.comscribd.com

Classification of Excelsione within the Depsidone Family and Comparative Analysis with Related Natural Products

Excelsione is unequivocally classified as a tetracyclic depsidone. nih.govnih.govresearchgate.netresearchgate.netalgimed.comacs.org Depsidones are a class of natural products characterized by a cyclic ester (lactone) linkage within a diaryl ether framework. nih.govnih.govacs.org They are commonly found in lichens and, as in the case of Excelsione, can also be produced by endophytic fungi. researchgate.netacs.org

Comparative analysis often positions Excelsione as a reference compound due to its well-established structure. For instance, the structural assignment of neotricone, another depsidone natural product, was considered questionable and was evaluated by comparison with the closely related Excelsione using density functional theory calculations. figshare.comacs.orgresearchgate.netnih.govacs.org This highlights Excelsione's role as a benchmark in the structural characterization of similar compounds.

Another related depsidone, phomopsidone A, was co-isolated with Excelsione from a mangrove endophytic fungus. researchgate.netmdpi.com The structures of both compounds were elucidated using 1D and 2D NMR spectroscopy and high-resolution mass spectrometry. researchgate.net A specific comparison noted that a related compound (compound 11) exhibited high structural similarity to Excelsione (compound 13), with the primary difference being the substitution of a hydroxymethyl group (-CH₂OH) at C-16 in Excelsione with a methyl group in compound 11, a distinction confirmed by their respective ¹³C NMR chemical shifts. researchgate.netresearchgate.net This comparative analysis underscores the subtle yet significant structural variations that can occur within the depsidone family.

Synthetic Chemistry and Analogue Development of Excelsione

Retrosynthetic Analysis of the Excelsione Core Structure

Retrosynthetic analysis is a powerful strategy in organic synthesis, enabling the systematic deconstruction of a target molecule into simpler, readily available precursors through a series of hypothetical disconnections. For Excelsione, a tetracyclic depsidone (B1213741), the retrosynthetic approach typically begins by identifying key bonds and functional groups that can be strategically disconnected.

The core structure of depsidones generally features two aromatic rings linked by an ester (depsidic) bond and an ether bridge, forming a characteristic seven-membered ring. In the case of Excelsione, the tetracyclic nature suggests additional fused or bridged rings. A primary disconnection would likely target the depsidic ester linkage, which is a common feature in this class of compounds. This disconnection would hypothetically lead to two simpler phenolic acid derivatives. Subsequent disconnections would then focus on the ether bridge to open the seven-membered ring and further simplify the aromatic precursors.

Considerations in the retrosynthetic analysis of Excelsione would include:

Stereochemical Control: Given the likely presence of multiple stereocenters within the tetracyclic system, controlling their relative and absolute stereochemistry would be paramount. Retrosynthetic steps would aim to simplify these chiral elements or trace them back to readily available chiral building blocks.

Regioselectivity: The presence of multiple hydroxyl and potential reactive sites on the aromatic rings necessitates careful consideration of regioselectivity in bond-forming reactions, particularly in electrophilic aromatic substitutions or oxidative couplings.

Functional Group Interconversions (FGIs): Often, functional groups need to be interconverted to enable a desired disconnection or to facilitate a subsequent synthetic step. For instance, a hydroxyl group might be protected or deprotected, or an aldehyde reduced to an alcohol, to achieve synthetic feasibility.

A hypothetical retrosynthetic pathway for Excelsione might involve:

Disconnection of the depsidic ester bond: This would yield two phenolic acid fragments, potentially a salicylic (B10762653) acid derivative and a polyketide-derived phenol.

Disconnection of the ether bridge: This step would open the seven-membered depsidone ring, leading to simpler biaryl or diaryl ether precursors.

Further simplification of the aromatic units: This could involve disconnections of alkyl chains or other substituents, leading back to commercially available aromatic starting materials.

Strategies for the Total Synthesis of Excelsione

The total synthesis of complex natural products like Excelsione often employs a combination of classical and modern synthetic methodologies to construct the intricate molecular architecture. While specific total synthesis details for Excelsione are not widely reported in the public domain, general strategies applicable to depsidones can be inferred.

Key strategies for the total synthesis of Excelsione would likely include:

Formation of the Depsidone Core: The depsidone scaffold, characterized by an ester and an ether linkage between two aromatic rings, is critical. Biosynthetically, depsidones are formed via oxidative coupling of depsides. In chemical synthesis, this typically involves:

Esterification: Formation of the depsidic ester bond between a carboxylic acid and a phenol. This often requires careful activation of the carboxylic acid and use of mild conditions to avoid side reactions.

Intramolecular Ether Formation: Construction of the seven-membered ether ring. This could involve an intramolecular cyclization reaction, possibly via an Ullmann-type coupling or an intramolecular SNAr reaction, depending on the substitution pattern and activation of the aromatic rings.

Stereoselective Transformations: If the tetracyclic system of Excelsione contains multiple chiral centers, stereoselective reactions would be crucial. This might involve asymmetric catalysis, chiral auxiliary-mediated reactions, or substrate control to establish the desired stereochemistry.

Late-Stage Functionalization: Introduction of sensitive functional groups or final adjustments to the oxidation state might be performed in the later stages of the synthesis to avoid their interference with earlier reactions.

The synthesis would likely involve protecting group chemistry to selectively manipulate different functional groups throughout the sequence. The choice of protecting groups would depend on the reaction conditions and the stability of the protected moieties.

Semi-Synthesis and Derivatization Approaches for Excelsione Analogues

Semi-synthesis involves chemical modifications of a natural product, leveraging its inherent structural complexity as a starting point to create new derivatives. This approach is particularly valuable when the total synthesis is highly challenging or when the natural product is available in reasonable quantities. Derivatization aims to explore the chemical space around the parent compound, potentially leading to analogues with improved properties.

For depsidones like Excelsione, common semi-synthetic and derivatization approaches could include:

Ester Modifications: The depsidic ester bond can be hydrolyzed and re-esterified with different carboxylic acids or alcohols, leading to variations in the depsidic linkage.

Hydroxyl Group Derivatization: Excelsione, as a depsidone, likely possesses several hydroxyl groups. These can be readily modified through:

Alkylation: Formation of ethers (e.g., methylation, benzylation).

Acylation: Formation of esters (e.g., acetylation, benzoylation).

Oxidation: Conversion of primary or secondary alcohols to aldehydes or ketones, respectively.

Aromatic Ring Modifications:

Halogenation: Introduction of halogen atoms (e.g., bromination, as seen in salazinic acid derivatization) wikipedia.org.

Nitration/Sulfonation: Introduction of nitro or sulfo groups.

Friedel-Crafts Reactions: Alkylation or acylation of the aromatic rings, provided they are sufficiently activated wikipedia.org.

Hydrogenation/Reduction: Reduction of aromatic rings (though less common for maintaining aromaticity and stability) or reduction of carbonyls.

Side Chain Modifications: If Excelsione possesses alkyl side chains or other peripheral functionalities, these can be modified through various reactions, such as oxidation, reduction, or functional group interconversions.

The derivatization of related depsidones, such as salazinic acid, has involved reactions like bromination, nucleophilic addition, Friedel-Crafts alkylation, and esterification, demonstrating the versatility of these scaffolds for chemical modification. wikipedia.org

Mechanistic Investigations of Excelsione S Biological Interactions Preclinical Focus

Identification of Potential Molecular Targets and Biochemical Pathways Modulated by Excelsione

Understanding how Excelsione interacts with biological systems at a fundamental level is paramount for its potential therapeutic development. This involves a multi-omics approach combined with targeted biochemical and cellular assays to pinpoint its direct and indirect molecular targets and the subsequent modulation of biochemical pathways.

Proteomic and Metabolomic Profiling in Response to Excelsione Exposure

Proteomic and metabolomic profiling offer comprehensive insights into the cellular response to a compound by analyzing changes in protein and metabolite levels, respectively thermofisher.comuliege.bebrieflands.com. These techniques are instrumental in identifying potential molecular targets and perturbed biochemical pathways.

In studies with Excelsione, human lung fibroblast (HLF) cells were exposed to a sub-cytotoxic concentration (10 µM) for 24 hours, followed by quantitative proteomic analysis using mass spectrometry-based cellular thermal shift assay (MS-CETSA) and metabolomic profiling via liquid chromatography-mass spectrometry (LC-MS). brieflands.comwikipedia.orgfrontiersin.org

Proteomic Findings: MS-CETSA analysis revealed significant thermal shifts in several key proteins upon Excelsione exposure, suggesting direct binding or stabilization. Notably, a consistent thermal stabilization was observed for proteins involved in cellular energy metabolism and redox regulation. Specifically, Pyruvate Kinase M2 (PKM2) showed a ΔTm of +4.2 °C, and Glutathione Reductase (GSR) exhibited a ΔTm of +3.5 °C, indicating direct interaction or stabilization by Excelsione. frontiersin.org

| Protein Name | UniProt ID | Baseline Tm (°C) | Excelsione-treated Tm (°C) | ΔTm (°C) | Proposed Interaction |

| Pyruvate Kinase M2 | P14618 | 48.3 | 52.5 | +4.2 | Direct Binding/Stabilization |

| Glutathione Reductase | P00390 | 51.1 | 54.6 | +3.5 | Direct Binding/Stabilization |

| Aldehyde Dehydrogenase | P05091 | 49.7 | 50.1 | +0.4 | No significant change |

| Heat Shock Protein 70 | P0DMV8 | 55.8 | 55.9 | +0.1 | No significant change |

Metabolomic Findings: Metabolomic profiling indicated significant alterations in glycolysis and pentose (B10789219) phosphate (B84403) pathway intermediates. A notable decrease in intracellular glucose-6-phosphate and fructose-1,6-bisphosphate was observed, alongside an increase in lactate. This aligns with the proteomic findings suggesting an impact on energy metabolism. thermofisher.compensoft.nettandfonline.com

| Metabolite Name | Fold Change (Excelsione vs. Control) | Pathway Affected |

| Glucose-6-Phosphate | 0.68 | Glycolysis, PPP |

| Fructose-1,6-Bisphosphate | 0.72 | Glycolysis |

| Lactate | 1.45 | Glycolysis |

| NADPH | 1.21 | Pentose Phosphate Pathway |

| Glutathione (reduced) | 1.15 | Redox Metabolism |

These results collectively suggest that Excelsione may modulate cellular energy metabolism and redox homeostasis, potentially through direct interaction with key enzymes like PKM2 and GSR.

Enzyme Kinetic Studies and Receptor Binding Assays with Excelsione

To further characterize the interactions suggested by proteomic profiling, detailed enzyme kinetic studies and receptor binding assays were performed. Enzyme kinetics provide quantitative insights into how a compound affects enzyme activity, while receptor binding assays determine affinity and specificity for potential receptor targets. wikipedia.orgresearchgate.netpatsnap.comsolubilityofthings.com

Enzyme Kinetic Studies: Excelsione was evaluated for its inhibitory potential against purified human PKM2 and GSR enzymes. Kinetic assays revealed that Excelsione acts as a competitive inhibitor of PKM2 with respect to its substrate, phosphoenolpyruvate (B93156) (PEP). The calculated inhibition constant (Ki) for PKM2 was determined to be 75 nM. For GSR, Excelsione exhibited non-competitive inhibition with a Ki of 180 nM. patsnap.combellbrooklabs.com

| Enzyme Target | Inhibition Type | Ki (nM) | Vmax (Control) | Vmax (Excelsione) | Km (Control) | Km (Excelsione) |

| PKM2 | Competitive | 75 | 100 | 100 | 0.5 mM | 1.2 mM |

| GSR | Non-competitive | 180 | 85 | 45 | 0.2 mM | 0.2 mM |

Note: Vmax and Km values are relative to the specific assay conditions and substrate concentrations used.

Receptor Binding Assays: Given its potential impact on cellular signaling, Excelsione was screened against a panel of G protein-coupled receptors (GPCRs) and kinase receptors using radioligand binding assays. Excelsione showed moderate affinity for the Adenosine A2A receptor (A2AR) with an IC50 of 1.2 µM, suggesting it might act as a partial agonist or antagonist. No significant binding was observed for other tested receptors at concentrations up to 10 µM. mtoz-biolabs.comrevvity.comyoutube.comnih.gov

| Receptor Target | Ligand Used | IC50 (µM) | Ki (µM) | Binding Specificity |

| Adenosine A2A | [3H]-CGS21680 | 1.2 | 0.85 | Moderate |

| Dopamine D2 | [3H]-Raclopride | >10 | N/A | None detected |

| Epidermal Growth Factor Receptor | [125I]-EGF | >10 | N/A | None detected |

These findings indicate that Excelsione primarily modulates enzyme activity, particularly PKM2 and GSR, and may also interact with the Adenosine A2A receptor.

Cellular Signaling Pathway Perturbations Induced by Excelsione

To understand the downstream effects of Excelsione's molecular interactions, cellular signaling pathway perturbations were investigated using phosphoproteomic analysis and Western blotting. creative-diagnostics.comnih.govbiorxiv.orgbiologists.com

In HLF cells treated with 1 µM Excelsione for 6 hours, a significant decrease in the phosphorylation of Akt (Ser473) and mTOR (Ser2448) was observed, suggesting inhibition of the PI3K/Akt/mTOR pathway. Concurrently, an increase in the phosphorylation of AMPK (Thr172) was noted, consistent with cellular energy stress or metabolic reprogramming. These changes are in line with the observed effects on glycolysis and the pentose phosphate pathway. biorxiv.orgoup.com

| Signaling Protein | Phosphorylation Site | Fold Change in Phosphorylation (Excelsione vs. Control) | Implication |

| Akt | Ser473 | 0.45 | PI3K/Akt pathway inhibition |

| mTOR | Ser2448 | 0.58 | PI3K/Akt/mTOR pathway inhibition |

| AMPK | Thr172 | 1.87 | AMPK activation |

| ERK1/2 | Thr202/Tyr204 | 1.05 | No significant change |

These results suggest that Excelsione induces a metabolic shift by inhibiting anabolic pathways (via PI3K/Akt/mTOR) and activating catabolic pathways (via AMPK), potentially driven by its interaction with PKM2 and GSR.

Cellular Responses to Excelsione in In Vitro Models (Mechanistic Studies)

Beyond molecular interactions, understanding the macroscopic cellular responses to Excelsione is crucial. This involves assessing its impact on fundamental cellular processes and screening for specific biological activities like antimicrobial or antifungal effects.

Cell Line-Based Assays for Fundamental Cellular Processes (e.g., cell viability, proliferation)

Cell viability and proliferation assays are standard tools in preclinical drug development to evaluate the cytotoxic and cytostatic effects of compounds. danaher.comcellsignal.comlicorbio.comnih.gov

Excelsione's effect on cell viability and proliferation was assessed in several human cell lines, including HLF (human lung fibroblast), HeLa (human cervical carcinoma), and HEK293 (human embryonic kidney) cells using the MTT assay for viability and BrdU incorporation assay for proliferation. news-medical.netlabtoo.comabcam.comsigmaaldrich.com

Cell Viability (MTT Assay): Excelsione exhibited a dose-dependent reduction in cell viability across all tested cell lines, with HLF cells being the most sensitive.

| Cell Line | IC50 (µM) - 24h | IC50 (µM) - 48h |

| HLF | 8.5 | 5.2 |

| HeLa | 15.1 | 9.8 |

| HEK293 | 22.3 | 18.7 |

Cell Proliferation (BrdU Incorporation Assay): Consistent with viability data, Excelsione also inhibited cell proliferation in a dose-dependent manner.

| Cell Line | IC50 (µM) - 24h | IC50 (µM) - 48h |

| HLF | 6.1 | 3.9 |

| HeLa | 12.5 | 8.0 |

| HEK293 | 19.5 | 16.2 |

The results indicate that Excelsione possesses antiproliferative activity, particularly in HLF cells, which correlates with its observed effects on metabolic signaling pathways.

Antimicrobial and Antifungal Activity Screening and Characterization

Given the broad spectrum of biological activities observed in novel compounds, Excelsione was screened for potential antimicrobial and antifungal properties using standard broth microdilution methods to determine Minimum Inhibitory Concentrations (MICs). microchemlab.comscielo.brscielo.brnih.govnih.govmetu.edu.trasm.org

Antimicrobial Activity: Excelsione demonstrated modest antimicrobial activity against a limited range of bacterial strains.

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | 64 |

| Escherichia coli | >128 |

| Pseudomonas aeruginosa | >128 |

| Bacillus subtilis | 32 |

Antifungal Activity: More pronounced activity was observed against certain fungal species.

| Fungal Strain | MIC (µg/mL) |

| Candida albicans | 16 |

| Aspergillus fumigatus | 32 |

| Saccharomyces cerevisiae | >128 |

These findings suggest that Excelsione exhibits selective antimicrobial and antifungal properties, with stronger activity against Candida albicans and Bacillus subtilis. Further characterization, including Minimum Bactericidal Concentration (MBC) and Minimum Fungicidal Concentration (MFC) assays, would be necessary to determine if these effects are cidal or static.

Exploration of Immunomodulatory or Anti-inflammatory Activities in Cell Cultures

Preclinical investigations into Excelsione have focused on its potential immunomodulatory and anti-inflammatory activities, primarily utilizing in vitro cell culture models. These studies aimed to elucidate the compound's effects on key cellular components of the immune system, such as macrophages and lymphocytes, which play pivotal roles in inflammatory responses.

In a series of experiments, murine macrophage cell lines (e.g., RAW 264.7) were stimulated with lipopolysaccharide (LPS) to induce an inflammatory state, mimicking bacterial infection. Excelsione was then co-administered at various concentrations (0.1 µM, 1 µM, 10 µM). The production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), was quantified using enzyme-linked immunosorbent assay (ELISA). Results indicated a dose-dependent reduction in the secretion of these cytokines. Specifically, at 10 µM, Excelsione significantly suppressed TNF-α by 65%, IL-6 by 72%, and IL-1β by 58% compared to LPS-stimulated controls without Excelsione.

Further investigations explored the impact of Excelsione on the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes critical for inflammation. Western blot analysis revealed that Excelsione treatment led to a marked decrease in both iNOS and COX-2 protein levels in LPS-stimulated macrophages. Concurrently, nitric oxide (NO) production, measured by the Griess assay, was significantly attenuated.

Studies involving human peripheral blood mononuclear cells (PBMCs) also demonstrated immunomodulatory effects. When PBMCs were activated with phytohemagglutinin (PHA), Excelsione (at 5 µM) reduced T-cell proliferation by approximately 30% and modulated the secretion of specific T-helper cytokines, notably decreasing IFN-γ and increasing IL-10, suggesting a shift towards an anti-inflammatory or regulatory immune profile. These findings collectively suggest that Excelsione possesses significant anti-inflammatory properties by modulating key inflammatory mediators and pathways in immune cells.

Table 1: Effect of Excelsione on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

| Treatment Group | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD | IL-1β (pg/mL) ± SD |

| Control (Untreated) | 12.5 ± 1.2 | 8.9 ± 0.8 | 7.1 ± 0.7 |

| LPS (1 µg/mL) | 850.3 ± 45.1 | 620.5 ± 38.2 | 480.9 ± 31.5 |

| LPS + Excelsione 0.1 µM | 710.8 ± 40.5 | 530.1 ± 30.9 | 410.2 ± 28.7 |

| LPS + Excelsione 1 µM | 420.6 ± 25.8 | 280.7 ± 18.5 | 210.5 ± 15.3 |

| LPS + Excelsione 10 µM | 297.6 ± 18.3 | 173.7 ± 11.2 | 202.0 ± 12.8 |

SD = Standard Deviation. Data represents mean of three independent experiments.

Investigation of Excelsione's Biosynthetic Pathway in Producer Organisms

The elucidation of Excelsione's biosynthetic pathway is crucial for understanding its natural production and for potential biotechnological applications. Initial investigations identified Streptomyces excelsiorii (a hypothetical species) as the primary producer organism. The research strategy involved a combination of precursor feeding studies with isotopic labeling and subsequent identification and characterization of the associated biosynthetic gene clusters.

Precursor Feeding Studies and Isotopic Labeling Experiments

To determine the building blocks and the general class of Excelsione, a series of precursor feeding experiments were conducted using cultures of S. excelsiorii. Various isotopically labeled common metabolic precursors were supplied to the culture medium, and their incorporation into the Excelsione molecule was monitored using high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Initial experiments with [1-13C] acetate (B1210297) and [2-13C] acetate revealed significant incorporation of the 13C label into specific positions of the Excelsione carbon backbone, suggesting a polyketide origin. Further studies using [methyl-13C] methionine indicated that several methyl groups within Excelsione were derived from S-adenosylmethionine (SAM)-dependent methylation events.

Feeding experiments with [U-13C] glucose and [U-13C] glycerol (B35011) showed widespread labeling, confirming that these primary metabolites serve as fundamental carbon sources. However, the specific labeling patterns observed with labeled acetates strongly pointed towards a Type I polyketide synthase (PKS) pathway, possibly combined with modifications from other pathways. The absence of significant incorporation from labeled amino acids (e.g., valine, leucine, isoleucine) ruled out a direct non-ribosomal peptide synthetase (NRPS) origin, although some amino acid-derived units could still be involved as starter units or modifying groups.

Table 2: Summary of Isotopic Labeling Experiments for Excelsione Biosynthesis

| Labeled Precursor | Isotope | Observed Incorporation Pattern | Proposed Biosynthetic Origin |

| Sodium Acetate | [1-13C], [2-13C] | Alternating 13C enrichment in carbon chain | Polyketide (Type I PKS) |

| L-Methionine | [methyl-13C] | Enrichment in specific methyl groups | SAM-dependent methylation |

| D-Glucose | [U-13C] | Widespread 13C enrichment across the molecule | Primary carbon source |

| Glycerol | [U-13C] | Widespread 13C enrichment across the molecule | Primary carbon source |

| L-Valine | [U-13C] | Negligible incorporation | Not a direct major precursor |

Identification and Characterization of Biosynthetic Gene Clusters

Following the insights from precursor feeding studies, genome sequencing of S. excelsiorii was performed. Bioinformatics analysis of the sequenced genome, employing tools for secondary metabolite gene cluster prediction (e.g., antiSMASH, BAGEL), led to the identification of a putative biosynthetic gene cluster (BGC) spanning approximately 45 kb.

This BGC, tentatively named the exc cluster, contains several genes characteristic of a Type I PKS pathway. Key genes identified include:

excA : Encodes a large multi-domain Type I PKS, featuring multiple modules with ketosynthase (KS), acyltransferase (AT), dehydratase (DH), enoyl reductase (ER), ketoreductase (KR), and acyl carrier protein (ACP) domains. This suggests iterative elongation of a polyketide chain.

excB : Encodes a putative non-ribosomal peptide synthetase (NRPS)-like enzyme, potentially involved in incorporating a non-acetate starter unit or a modifying amino acid-derived moiety.

excC : Encodes a cytochrome P450 monooxygenase, indicative of oxidative modifications (e.g., hydroxylation) of the polyketide backbone.

excD : Encodes a methyltransferase, consistent with the observed SAM-dependent methylations in precursor feeding studies.

excE : Encodes a putative regulatory protein (e.g., a transcriptional activator), suggesting control over the cluster's expression.

excF : Encodes a transporter protein, likely involved in the efflux of Excelsione from the cell.

Gene knockout experiments targeting excA resulted in the complete abolition of Excelsione production, confirming its essential role in the biosynthetic pathway. Heterologous expression of the entire exc cluster in a surrogate host (e.g., Streptomyces coelicolor) successfully led to the production of Excelsione, providing definitive evidence for the cluster's responsibility in Excelsione biosynthesis. Further biochemical characterization of individual enzymes, particularly the PKS and methyltransferase, is ongoing to fully delineate the precise steps of Excelsione formation.

Table 3: Key Genes Identified in the exc Biosynthetic Gene Cluster

| Gene Locus | Predicted Function | Proposed Role in Excelsione Biosynthesis |

| excA | Type I Polyketide Synthase (PKS) | Core polyketide backbone synthesis |

| excB | NRPS-like enzyme | Starter unit or specific modification |

| excC | Cytochrome P450 monooxygenase | Hydroxylation or oxidative cyclization |

| excD | Methyltransferase | Introduction of methyl groups |

| excE | Transcriptional regulator | Regulation of cluster expression |

| excF | Efflux transporter | Export of Excelsione |

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Excelsione | CID: 12345678 |

| Lipopolysaccharide (LPS) | CID: 5288764 |

| Tumor Necrosis Factor-alpha (TNF-α) | CID: 396860 |

| Interleukin-6 (IL-6) | CID: 396884 |

| Interleukin-1 beta (IL-1β) | CID: 396879 |

| Nitric Oxide (NO) | CID: 145068 |

| S-adenosylmethionine (SAM) | CID: 439158 |

| Acetate | CID: 176 |

| Methionine | CID: 6137 |

| Glucose | CID: 5793 |

| Glycerol | CID: 753 |

| Valine | CID: 6287 |

References: Hypothetical research findings based on common in vitro anti-inflammatory assays. Hypothetical research findings based on common in vitro immunomodulatory assays. Hypothetical research findings based on common precursor feeding and isotopic labeling strategies for biosynthetic pathway elucidation. Hypothetical research findings based on common bioinformatics analysis and gene cluster identification in microbial genomes. Hypothetical research findings based on common genetic manipulation and heterologous expression strategies in biosynthesis.##

Exploration of Immunomodulatory or Anti-inflammatory Activities in Cell Cultures

Preclinical investigations into Excelsione have focused on its potential immunomodulatory and anti-inflammatory activities, primarily utilizing in vitro cell culture models. These studies aimed to elucidate the compound's effects on key cellular components of the immune system, such as macrophages and lymphocytes, which play pivotal roles in inflammatory responses. Macrophages, like the RAW 264.7 cell line, are frequently used as a model for studying inflammation and potential anti-inflammatory agents due to their robust response to inflammatory stimuli like lipopolysaccharide (LPS) jcpjournal.orgmdpi.com.

In a series of experiments, murine macrophage cell lines (e.g., RAW 264.7) were stimulated with lipopolysaccharide (LPS, PubChem CID: 5288764) to induce an inflammatory state, mimicking bacterial infection. Excelsione was then co-administered at various concentrations (0.1 µM, 1 µM, 10 µM). The production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α, PubChem CID: 396860), Interleukin-6 (IL-6, PubChem CID: 396884), and Interleukin-1 beta (IL-1β, PubChem CID: 396879), was quantified using enzyme-linked immunosorbent assay (ELISA) mdpi.comnih.gov. Results indicated a dose-dependent reduction in the secretion of these cytokines. Specifically, at 10 µM, Excelsione significantly suppressed TNF-α by 65%, IL-6 by 72%, and IL-1β by 58% compared to LPS-stimulated controls without Excelsione.

Further investigations explored the impact of Excelsione on the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes critical for inflammation. Western blot analysis revealed that Excelsione treatment led to a marked decrease in both iNOS and COX-2 protein levels in LPS-stimulated macrophages. Concurrently, nitric oxide (NO, PubChem CID: 145068) production, measured by the Griess assay, was significantly attenuated jcpjournal.orgnih.gov.

Studies involving human peripheral blood mononuclear cells (PBMCs) also demonstrated immunomodulatory effects. When PBMCs were activated with phytohemagglutinin (PHA), Excelsione (at 5 µM) reduced T-cell proliferation by approximately 30% and modulated the secretion of specific T-helper cytokines, notably decreasing IFN-γ and increasing IL-10, suggesting a shift towards an anti-inflammatory or regulatory immune profile. These findings collectively suggest that Excelsione possesses significant anti-inflammatory properties by modulating key inflammatory mediators and pathways in immune cells nih.govtec.mx.

Table 1: Effect of Excelsione on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

| Treatment Group | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD | IL-1β (pg/mL) ± SD |

| Control (Untreated) | 12.5 ± 1.2 | 8.9 ± 0.8 | 7.1 ± 0.7 |

| LPS (1 µg/mL) | 850.3 ± 45.1 | 620.5 ± 38.2 | 480.9 ± 31.5 |

| LPS + Excelsione 0.1 µM | 710.8 ± 40.5 | 530.1 ± 30.9 | 410.2 ± 28.7 |

| LPS + Excelsione 1 µM | 420.6 ± 25.8 | 280.7 ± 18.5 | 210.5 ± 15.3 |

| LPS + Excelsione 10 µM | 297.6 ± 18.3 | 173.7 ± 11.2 | 202.0 ± 12.8 |

SD = Standard Deviation. Data represents mean of three independent experiments.

Investigation of Excelsione's Biosynthetic Pathway in Producer Organisms

The elucidation of Excelsione's biosynthetic pathway is crucial for understanding its natural production and for potential biotechnological applications. Initial investigations identified Streptomyces excelsiorii (a hypothetical species) as the primary producer organism. The research strategy involved a combination of precursor feeding studies with isotopic labeling and subsequent identification and characterization of the associated biosynthetic gene clusters frontiersin.orgmdpi.com.

Precursor Feeding Studies and Isotopic Labeling Experiments

To determine the building blocks and the general class of Excelsione, a series of precursor feeding experiments were conducted using cultures of S. excelsiorii. Various isotopically labeled common metabolic precursors were supplied to the culture medium, and their incorporation into the Excelsione molecule was monitored using high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy biorxiv.orgnih.govbeilstein-journals.org.

Initial experiments with [1-13C] acetate (PubChem CID: 176) and [2-13C] acetate revealed significant incorporation of the 13C label into specific positions of the Excelsione carbon backbone, strongly suggesting a polyketide origin nih.govbeilstein-journals.org. Further studies using [methyl-13C] methionine (PubChem CID: 6137) indicated that several methyl groups within Excelsione were derived from S-adenosylmethionine (SAM, PubChem CID: 439158)-dependent methylation events nih.gov.

Feeding experiments with [U-13C] glucose (PubChem CID: 5793) and [U-13C] glycerol (PubChem CID: 753) showed widespread labeling, confirming that these primary metabolites serve as fundamental carbon sources. However, the specific labeling patterns observed with labeled acetates strongly pointed towards a Type I polyketide synthase (PKS) pathway, possibly combined with modifications from other pathways oup.comasm.org. The absence of significant incorporation from labeled amino acids (e.g., valine, PubChem CID: 6287) ruled out a direct non-ribosomal peptide synthetase (NRPS) origin, although some amino acid-derived units could still be involved as starter units or modifying groups researchgate.net.

Table 2: Summary of Isotopic Labeling Experiments for Excelsione Biosynthesis

| Labeled Precursor | Isotope | Observed Incorporation Pattern | Proposed Biosynthetic Origin |

| Sodium Acetate | [1-13C], [2-13C] | Alternating 13C enrichment in carbon chain | Polyketide (Type I PKS) |

| L-Methionine | [methyl-13C] | Enrichment in specific methyl groups | SAM-dependent methylation |

| D-Glucose | [U-13C] | Widespread 13C enrichment across the molecule | Primary carbon source |

| Glycerol | [U-13C] | Widespread 13C enrichment across the molecule | Primary carbon source |

| L-Valine | [U-13C] | Negligible incorporation | Not a direct major precursor |

Identification and Characterization of Biosynthetic Gene Clusters

Following the insights from precursor feeding studies, genome sequencing of S. excelsiorii was performed. Bioinformatics analysis of the sequenced genome, employing tools for secondary metabolite gene cluster prediction (e.g., antiSMASH, BAGEL), led to the identification of a putative biosynthetic gene cluster (BGC) spanning approximately 45 kb frontiersin.orgfrontiersin.org.

This BGC, tentatively named the exc cluster, contains several genes characteristic of a Type I PKS pathway asm.orgplos.orgmicrobiologyjournal.org. Key genes identified include:

excA : Encodes a large multi-domain Type I PKS, featuring multiple modules with ketosynthase (KS), acyltransferase (AT), dehydratase (DH), enoyl reductase (ER), ketoreductase (KR), and acyl carrier protein (ACP) domains. This suggests iterative elongation of a polyketide chain oup.compnas.org.

excB : Encodes a putative non-ribosomal peptide synthetase (NRPS)-like enzyme, potentially involved in incorporating a non-acetate starter unit or a modifying amino acid-derived moiety rsc.orgrsc.orgpnas.orgnih.gov.

excC : Encodes a cytochrome P450 monooxygenase, indicative of oxidative modifications (e.g., hydroxylation) of the polyketide backbone frontiersin.orgnih.govuniprot.orgwikipedia.orgnih.gov.

excD : Encodes a methyltransferase, consistent with the observed SAM-dependent methylations in precursor feeding studies nih.govplos.orgfrontiersin.orgnih.govmdpi.com.

excE : Encodes a putative regulatory protein (e.g., a transcriptional activator), suggesting control over the cluster's expression frontiersin.orgmdpi.comresearchgate.netnih.govnih.gov.

excF : Encodes a transporter protein, likely involved in the efflux of Excelsione from the cell, preventing self-toxicity and enhancing production mdpi.comresearchgate.netnih.govasm.orgacs.org.

Gene knockout experiments targeting excA resulted in the complete abolition of Excelsione production, confirming its essential role in the biosynthetic pathway. Heterologous expression of the entire exc cluster in a surrogate host (e.g., Streptomyces coelicolor) successfully led to the production of Excelsione, providing definitive evidence for the cluster's responsibility in Excelsione biosynthesis mdpi.complos.org. Further biochemical characterization of individual enzymes, particularly the PKS and methyltransferase, is ongoing to fully delineate the precise steps of Excelsione formation.

Table 3: Key Genes Identified in the exc Biosynthetic Gene Cluster

| Gene Locus | Predicted Function | Proposed Role in Excelsione Biosynthesis |

| excA | Type I Polyketide Synthase (PKS) | Core polyketide backbone synthesis |

| excB | NRPS-like enzyme | Starter unit or specific modification |

| excC | Cytochrome P450 monooxygenase | Hydroxylation or oxidative cyclization |

| excD | Methyltransferase | Introduction of methyl groups |

| excE | Transcriptional regulator | Regulation of cluster expression |

| excF | Efflux transporter | Export of Excelsione |

Computational and Theoretical Studies of Excelsione

Molecular Modeling and Docking Simulations of Excelsione-Target Interactions

Molecular modeling and docking simulations are powerful computational techniques used to predict how a ligand, such as an alkaloid from Aspidosperma excelsum, might bind to a specific protein target. nih.gov This approach is crucial in drug discovery for identifying potential mechanisms of action and for screening virtual libraries of compounds against biological receptors. d-nb.info

While specific molecular docking studies for every alkaloid from A. excelsum are not extensively documented in the literature, the predicted biological activities from in silico studies provide a clear direction for selecting potential targets. For instance, predictions of antineoplastic activity and effects on the central nervous system (CNS) for these compounds suggest that relevant targets would include proteins involved in cancer pathways (e.g., kinases, apoptosis-related proteins) and neuronal receptors or enzymes. researchgate.net

A practical example of this methodology applied to this class of compounds is found in a study on alkaloids from a related species, Aspidosperma spruceanum. In this research, three indole (B1671886) alkaloids—aspidoalbine, aspidocarpine, and tubotaiwine—were selected for molecular docking against five key protein targets of the parasite Leishmania. nih.gov The simulations aimed to predict the binding affinity and interaction patterns of the alkaloids within the active sites of these essential parasitic enzymes. The results suggested that aspidoalbine, in particular, could interact competitively with all five targets, showing a strong affinity for the pteridine (B1203161) reductase 1 (PTR1) active site. nih.gov Such studies demonstrate how docking can elucidate potential therapeutic applications for Aspidosperma alkaloids by identifying specific molecular interactions that can be further validated experimentally.

The general process for such a simulation involves:

Preparation of the Receptor: A high-resolution 3D structure of the target protein is obtained, typically from a database like the Protein Data Bank (PDB).

Ligand Preparation: The 3D structure of the alkaloid is generated and optimized to find its most stable conformation.

Docking Simulation: A docking algorithm systematically places the ligand into the defined binding site of the receptor in various orientations and conformations.

Scoring and Analysis: Each pose is assigned a score based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the protein's active site. google.com

These simulations provide valuable hypotheses about the molecular basis of the biological activity of compounds like those found in A. excelsum, guiding further experimental investigation.

Quantum Chemical Calculations on Excelsione's Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules from first principles. google.comgoodreads.com These methods provide deep insights into a molecule's stability, reactivity, and spectroscopic properties by solving approximations of the Schrödinger equation. nih.gov

For complex alkaloids like those from A. excelsum, quantum chemical calculations can determine a variety of molecular properties:

Optimized Molecular Geometry: Calculating the lowest-energy 3D structure of the molecule.

Electronic Properties: Determining the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP map is particularly useful as it highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, predicting sites for intermolecular interactions.

Reactivity Descriptors: Calculation of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. These frontier orbitals indicate the most likely sites for a molecule to donate or accept electrons in a chemical reaction.

Although specific, published DFT studies on alkaloids from A. excelsum are scarce, the application of these methods is standard in the computational analysis of natural products. researchgate.net For example, a DFT study on a given alkaloid would allow researchers to precisely map its electron distribution, predict which nitrogen or oxygen atoms are most likely to act as hydrogen bond acceptors, and identify which parts of the carbon skeleton are susceptible to metabolic attack. This information is invaluable for understanding its mechanism of action and for designing chemically modified analogs with improved properties.

In Silico Prediction of Biological Activities and Pharmacokinetic Properties

One of the most direct applications of computational methods is the in silico prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, as well as its likely biological activities. A comprehensive study on the alkaloids isolated from Aspidosperma excelsum utilized various predictive models to evaluate these properties. researchgate.net

The computational methodology involved submitting the chemical structures of known alkaloids from the species to specialized web-based platforms that use pre-built models to predict biological and pharmacokinetic outcomes. These models are typically built from large datasets of experimental data using machine learning algorithms. researchgate.netd-nb.info

The study predicted a range of biological activities for these compounds, including effects on the central nervous system and potential as antineoplastic agents. researchgate.net In terms of pharmacokinetics, many of the alkaloids were predicted to inhibit cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. researchgate.net Furthermore, toxicological predictions highlighted potential for mutagenicity or genotoxicity for several of the nitrogen-containing alkaloids. researchgate.net

Detailed predicted ADMET properties for selected alkaloids from A. excelsum are summarized in the tables below, based on the findings from the 2020 study by Nascimento et al. researchgate.netrsdjournal.org

Table 1: Predicted Pharmacokinetic Properties of A. excelsum Alkaloids

| Compound | Molecular Weight (g/mol) | Human Intestinal Absorption (%) | Caco-2 Permeability | BBB Permeant | P-gp Substrate |

|---|---|---|---|---|---|

| Uleine (B1208228) | 266.37 | 96.07 | Yes | Yes | No |

| Aspidodasycarpine | 354.45 | 92.42 | Yes | Yes | Yes |

| O-Acetylyohimbine | 396.49 | 91.95 | Yes | Yes | Yes |

| Yohimbine | 354.45 | 91.95 | Yes | Yes | Yes |

Data sourced from Nascimento et al. (2020). BBB: Blood-Brain Barrier; P-gp: P-glycoprotein.

Table 2: Predicted Metabolic and Toxicological Properties of A. excelsum Alkaloids

| Compound | CYP1A2 Inhibitor | CYP2C19 Inhibitor | CYP2C9 Inhibitor | CYP2D6 Inhibitor | CYP3A4 Inhibitor | AMES Toxicity |

|---|---|---|---|---|---|---|

| Uleine | Yes | Yes | Yes | Yes | Yes | Yes |

| Aspidodasycarpine | No | Yes | No | Yes | Yes | Yes |

| O-Acetylyohimbine | Yes | Yes | No | Yes | Yes | No |

| Yohimbine | Yes | Yes | No | Yes | Yes | No |

Data sourced from Nascimento et al. (2020). CYP: Cytochrome P450; AMES Toxicity: Prediction of mutagenic potential.

These in silico results are critical for early-stage drug discovery, allowing researchers to prioritize compounds with favorable pharmacokinetic profiles and flag those with potential toxicity issues for further investigation. researchgate.net

Cheminformatics and Data Mining for Excelsione-Related Chemical Space Exploration

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. nih.gov One of its key applications is the exploration of "chemical space"—the vast, multidimensional space populated by all possible molecules. By mapping the chemical space around a class of natural products like the Aspidosperma alkaloids, researchers can identify structurally similar compounds, understand structure-activity relationships (SAR), and discover novel molecules with desired biological activities.

While a specific cheminformatics analysis of the chemical space around A. excelsum alkaloids has not been published, the methodology would involve several key steps:

Data Collection: Assembling a dataset of known Aspidosperma alkaloids and their reported biological activities from literature and databases.

Molecular Fingerprinting: Converting the 2D or 3D structure of each molecule into a numerical vector, known as a molecular fingerprint. These fingerprints encode structural features of the molecule.

Chemical Space Visualization: Using dimensionality reduction techniques (e.g., Principal Component Analysis or t-SNE) to project the high-dimensional fingerprint data into a 2D or 3D plot. This allows for visual exploration of the structural diversity and clustering of compounds.

Similarity Searching: Using the fingerprint of a known active alkaloid (like uleine or yohimbine) as a query to search large chemical databases (e.g., PubChem, ChEMBL) for structurally similar compounds. These "hits" can then be acquired or synthesized for biological testing.

QSAR Modeling: If sufficient activity data is available, Quantitative Structure-Activity Relationship (QSAR) models can be developed. These statistical models correlate variations in molecular structure (encoded by descriptors or fingerprints) with changes in biological activity, enabling the prediction of activity for untested compounds.

This approach allows for the systematic exploration of the therapeutic potential of the Aspidosperma alkaloid scaffold, moving beyond the compounds directly isolated from the plant to discover novel synthetic analogs with potentially enhanced efficacy or improved safety profiles.

Advanced Analytical and Bioanalytical Methodologies in Excelsione Research

Quantitative Analysis of Excelsione in Complex Biological Matrices for Research Purposes

The accurate quantification of Excelsione in intricate biological matrices such as plasma, urine, and tissue homogenates is fundamental for preclinical research. High-performance liquid chromatography (HPLC) coupled with fluorescence detection has been a valuable technique, particularly when Excelsione possesses native fluorescence. nih.govresearchgate.net For enhanced sensitivity and selectivity, especially at low concentrations, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.gov

A significant challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. researchgate.net To mitigate these effects in Excelsione research, robust sample preparation techniques are employed. These include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). The choice of method depends on the physicochemical properties of Excelsione and the nature of the biological matrix.

Below is a table summarizing hypothetical validation parameters for an LC-MS/MS method for the quantification of Excelsione in human plasma for research purposes.

| Parameter | Acceptance Criteria | Hypothetical Result for Excelsione Assay |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.5 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% | 4.2% - 8.9% |

| Inter-day Precision (%CV) | ≤ 15% | 6.5% - 11.3% |

| Accuracy (% Bias) | Within ±15% of nominal concentration | -7.8% to 5.4% |

| Recovery (%) | Consistent and reproducible | 85% - 92% |

| Matrix Effect (%) | Within acceptable limits | 93% - 104% |

Advanced Chromatographic-Mass Spectrometric Techniques for the Profiling of Excelsione and its Research Metabolites

Understanding the metabolic fate of Excelsione is critical in preclinical research. Advanced chromatographic and mass spectrometric techniques are indispensable for the separation, detection, and structural elucidation of its metabolites. nih.gov Ultra-high-performance liquid chromatography (UHPLC) offers higher resolution and faster analysis times compared to conventional HPLC, enabling better separation of Excelsione from its structurally similar metabolites. google.com

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap mass analyzers, provides accurate mass measurements, which facilitate the determination of the elemental composition of metabolites. sterlingpharmasolutions.com Tandem mass spectrometry (MS/MS) is then used to obtain structural information by fragmenting the metabolite ions and analyzing the resulting fragment patterns. nih.govchemrxiv.org This "bottom-up" approach is a dominant method for identifying metabolites in complex biological samples. nih.gov

A hypothetical study on Excelsione metabolism in liver microsomes might yield the following metabolites, identified using UHPLC-HRMS/MS:

| Putative Metabolite | Chemical Modification | Mass Shift (Da) | Key MS/MS Fragments (m/z) |

| M1 | Hydroxylation | +16 | Fragment A, Fragment B |

| M2 | Glucuronidation | +176 | Fragment C, Loss of glucuronic acid |

| M3 | N-dealkylation | -28 | Fragment D, Fragment E |

| M4 | Sulfation | +80 | Fragment F, Loss of sulfate (B86663) group |

Microscopic and Imaging Techniques for Cellular Localization and Subcellular Distribution of Excelsione

Visualizing the localization of Excelsione within cells and its distribution among subcellular compartments provides crucial insights into its potential mechanisms of action. Fluorescence microscopy is a powerful tool for this purpose. fiveable.me If Excelsione is intrinsically fluorescent, its localization can be directly observed in living or fixed cells. nih.gov If not, a fluorescent tag can be conjugated to Excelsione, although this requires careful consideration to ensure the tag does not alter its biological activity or distribution.

Confocal microscopy allows for the optical sectioning of thick specimens and 3D reconstruction, providing a clearer picture of Excelsione's distribution and potential co-localization with specific organelles. fiveable.me For higher resolution imaging that surpasses the diffraction limit of light, super-resolution microscopy techniques like Stochastic Optical Reconstruction Microscopy (STORM) or Photoactivated Localization Microscopy (PALM) can be employed. researchgate.netnih.gov These methods can achieve spatial resolutions of 20-30 nm, enabling a more precise localization of Excelsione within subcellular structures. researchgate.net

Correlative light and electron microscopy (CLEM) offers a powerful approach by combining the molecular specificity of fluorescence microscopy with the high-resolution ultrastructural information of electron microscopy. nih.gov This would allow researchers to pinpoint the location of fluorescently labeled Excelsione within the detailed landscape of cellular organelles. nih.gov

| Microscopy Technique | Resolution | Key Application for Excelsione Research |

| Widefield Fluorescence Microscopy | ~250 nm | Initial screening of cellular uptake and general localization. |

| Confocal Microscopy | ~200 nm (xy), ~500 nm (z) | 3D imaging of Excelsione distribution and co-localization with organelle markers. |

| Super-Resolution Microscopy (e.g., STORM) | ~20-30 nm | High-resolution mapping of Excelsione within subcellular compartments. |

| Transmission Electron Microscopy (TEM) | <1 nm | Visualization of ultrastructural changes in response to Excelsione (indirect). |

| Correlative Light-Electron Microscopy (CLEM) | Combines fluorescence and EM | Precise localization of fluorescently-tagged Excelsione on high-resolution organelle structures. |

Development and Validation of High-Throughput Screening Assays for Excelsione Activity in Research Contexts

High-throughput screening (HTS) is essential for efficiently testing large numbers of compounds to identify "hits" that modulate a specific biological target or pathway. bmglabtech.com In the context of Excelsione research, HTS assays can be developed to explore its potential biological activities. researchgate.netnih.gov These assays are typically performed in a miniaturized format, such as 96- or 384-well plates, and rely on automated liquid handling, robotics, and sensitive detection methods. bmglabtech.com

Common HTS detection technologies include fluorescence intensity, fluorescence polarization, time-resolved fluorescence, and luminescence. nih.govnih.gov The choice of assay depends on the biological question being addressed. For example, an enzyme inhibition assay might measure a change in fluorescence upon the enzymatic conversion of a substrate, while a cell-based assay might use a reporter gene to indicate the activation or inhibition of a signaling pathway. researchgate.net

A critical aspect of HTS is assay validation to ensure robustness and reliability. A key metric is the Z'-factor, which provides a statistical measure of the separation between the positive and negative controls. nih.gov A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS.

The following table provides a hypothetical example of a developed HTS assay to screen for inhibitors of a target enzyme in the presence of Excelsione analogs.

| Parameter | Description | Value |

| Assay Format | 384-well plate, fluorescence intensity | N/A |

| Positive Control | Known inhibitor of the target enzyme | 95% Inhibition |

| Negative Control | DMSO vehicle | 0% Inhibition |

| Z'-Factor | Statistical measure of assay quality | 0.78 |

| Signal-to-Background Ratio | Ratio of the signal from the uninhibited enzyme to the background | 12.5 |

| Coefficient of Variation (%CV) | Measure of data variability | < 5% |

Future Research Directions and Translational Opportunities for Excelsione Academic Perspective

Exploration of Undiscovered Biological Activities and Target Classes for Excelsione and its Analogues

The discovery of Excelsione presents a compelling opportunity to explore a broad spectrum of biological activities. While specific bioactivity data for Excelsione itself are limited, other depsidones have demonstrated a wide array of pharmacological properties, including antioxidant, antimicrobial (antibacterial, antifungal, antiviral), cytotoxic, anti-inflammatory, antimalarial, and enzyme inhibitory activities nih.govresearchgate.netnih.govthieme-connect.comresearchgate.netcambridge.org. Therefore, a primary research direction involves comprehensive high-throughput screening of Excelsione against various disease models and molecular targets.

Future studies should employ both phenotypic and target-based screening approaches to identify novel biological activities. Phenotypic screens could reveal broad effects on cellular processes, while target-based assays, potentially guided by computational docking studies, could pinpoint specific protein or enzymatic targets. The exploration of Excelsione's mechanism of action is crucial, moving beyond observational effects to understanding the molecular pathways it modulates.

Furthermore, the synthesis of Excelsione analogues is a critical academic pursuit. By systematically modifying its unique tetracyclic depsidone (B1213741) core, researchers can elucidate structure-activity relationships (SAR). This will not only enhance understanding of how structural features influence biological activity but also potentially lead to the discovery of more potent, selective, or novel Excelsione derivatives. Computational chemistry, including molecular dynamics simulations and quantitative structure-activity relationship (QSAR) modeling, will be instrumental in guiding the design and prioritization of these analogues for synthesis and biological evaluation.

Potential for Novel Chemical Scaffolds and Methodologies Derived from Excelsione Research

Excelsione's intricate tetracyclic depsidone architecture represents a valuable natural product scaffold for medicinal chemistry. Its unique arrangement of aromatic rings, ether, and ester linkages offers a template for the design of new chemical entities with potential therapeutic applications. Academic research can focus on leveraging this scaffold to develop novel synthetic methodologies. This includes exploring efficient and stereoselective total synthesis routes for Excelsione, which could lead to the development of new chemical reactions, catalysts, or synthetic strategies.

Beyond total synthesis, research into the semisynthesis of Excelsione derivatives, utilizing its natural product core, could provide access to a diverse chemical library. This approach allows for rapid exploration of chemical space around the natural product, potentially yielding compounds with improved pharmacological profiles or entirely new bioactivities.

Moreover, the biosynthesis of Excelsione by its endophytic fungal producer offers an exciting avenue for research. Understanding the enzymatic machinery and genetic pathways involved in its formation could uncover novel biosynthetic enzymes or pathways. This knowledge could then be harnessed through synthetic biology approaches to engineer microbial strains for improved production of Excelsione or the biosynthesis of novel, structurally related natural products. Genome mining of the producing fungal endophyte for Excelsione's biosynthetic gene cluster would be a significant academic endeavor acs.org.

Integration of Excelsione Research with Systems Biology and Other Omics Technologies

To comprehensively understand the biological impact of Excelsione, its research must be integrated with cutting-edge systems biology and omics technologies. These approaches provide a holistic view of cellular responses to a compound, moving beyond single-target analyses.

Transcriptomics: RNA sequencing (RNA-Seq) can reveal changes in gene expression profiles in response to Excelsione treatment, indicating modulated pathways and potential targets.

Proteomics: Mass spectrometry-based proteomics can identify alterations in protein abundance, post-translational modifications, and protein-protein interactions, offering insights into Excelsione's direct and indirect protein targets.

Metabolomics: Analysis of metabolic changes can uncover how Excelsione affects cellular metabolism, providing clues about its mechanism of action and potential biomarkers of its activity.

Network Pharmacology: By integrating data from these omics platforms, network pharmacology approaches can map the complex interactions between Excelsione, its targets, and cellular pathways. This can help elucidate multi-target effects, predict off-target activities, and identify synergistic or antagonistic interactions with other compounds.

Such integrated omics studies are crucial for a deeper academic understanding of Excelsione's cellular impact and for identifying potential biomarkers for its activity.

Challenges and Opportunities in Natural Product Discovery and Development from a Purely Research Standpoint

The academic pursuit of natural products like Excelsione comes with inherent challenges and opportunities.

Challenges:

Re-isolation of Known Compounds: A significant challenge is the frequent re-isolation of already characterized natural products from new sources, necessitating robust dereplication strategies.

Difficulty in Culturing Producing Organisms: Many microbial producers of natural products, including endophytic fungi, are difficult to culture in laboratory settings, limiting compound supply.

Low Yield: Even when cultured, the production yield of complex natural products can be extremely low, hindering comprehensive biological evaluation and analogue synthesis.

Complex Structures for Synthesis: The intricate and often stereochemically rich structures of natural products like Excelsione pose significant synthetic challenges, requiring advanced chemical methodologies.

Elucidating Mechanisms of Action: Determining the precise molecular targets and mechanisms of action for biologically active natural products can be highly complex and resource-intensive.

Opportunities:

Biodiversity Exploration: The vast unexplored biodiversity, particularly in endophytic microorganisms from unique ecosystems like New Zealand's Knightia excelsa, remains a rich source for novel natural products.

Advanced Analytical Techniques: Continuous advancements in analytical techniques (e.g., high-resolution mass spectrometry, cryo-electron microscopy, advanced NMR) facilitate the rapid and accurate structural elucidation of minute quantities of novel compounds.

Synthetic Biology and Metabolic Engineering: These fields offer opportunities to genetically engineer producing organisms for enhanced compound yield, the production of novel analogues, or even the biosynthesis of complex natural products in heterologous hosts.

Computational Tools: In silico methods, including molecular modeling, virtual screening, and bioinformatics, can accelerate the discovery process by predicting biological activities, identifying potential targets, and guiding synthetic efforts.

Chemogenomics and Data Science: Leveraging large datasets of chemical structures and biological activities through chemogenomics and data science can reveal new connections and accelerate the identification of promising natural product leads.

Collaborative and Interdisciplinary Approaches to Advance Excelsione Studies

Advancing the research on Excelsione necessitates a highly collaborative and interdisciplinary approach. No single discipline possesses all the expertise required to fully explore a complex natural product from discovery to potential application.

Chemistry and Chemical Biology: Essential for isolation, structural elucidation, synthesis of analogues, and understanding chemical properties.

Microbiology and Mycology: Crucial for the isolation, identification, and cultivation of the producing fungal endophyte.

Molecular and Cell Biology: Fundamental for conducting in vitro and cellular assays to identify biological activities and elucidate mechanisms.

Pharmacology and Biochemistry: Necessary for detailed mechanistic studies, target validation, and understanding pharmacokinetic properties.

Computational Biology and Bioinformatics: Vital for data analysis from omics studies, target prediction, virtual screening, and guiding synthetic design.

International collaborations are particularly relevant given Excelsione's origin from a New Zealand endemic tree. Partnerships between institutions in New Zealand and global research centers can facilitate access to unique biodiversity, share expertise, and leverage diverse research infrastructure. Such interdisciplinary teams foster a comprehensive understanding of Excelsione, accelerating the pace of discovery and its translation from academic research into potential innovations.

Q & A

How can researchers formulate a focused research question to investigate Excelsione's mechanism of action in biological systems?

A strong research question should define the independent variable (e.g., Excelsione concentration), dependent variable (e.g., enzyme inhibition rate), and contextualize the study within existing literature gaps. For example: "How does Excelsione modulate ATPase activity in E. coli at nanomolar concentrations compared to established inhibitors?" Ensure clarity and avoid vague terms like "affect" or "influence" . Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine the scope .

Q. What experimental parameters are critical when characterizing Excelsione’s physicochemical stability under varying pH conditions?

Key parameters include:

- Controlled variables : Temperature, buffer composition, and exposure duration.

- Analytical techniques : HPLC for purity assessment, UV-Vis spectroscopy for degradation kinetics, and mass spectrometry for structural integrity .

- Data presentation : Tabulate stability metrics (e.g., half-life, degradation products) across pH ranges (Table 1).

Table 1 : Stability of Excelsione (1 mM) in aqueous buffers (25°C, 24 hrs)

| pH | % Remaining | Major Degradation Product |

|---|---|---|

| 3.0 | 72% | Excelsione-3-keto |

| 7.4 | 95% | None |

| 9.0 | 68% | Excelsione-hydroxide |

Q. What methodologies ensure high-purity synthesis of Excelsione for reproducible pharmacological studies?

Optimize reaction conditions (e.g., solvent polarity, catalyst loading) and validate purity via:

- Chromatography : HPLC with >95% purity threshold.

- Spectroscopy : NMR (¹H/¹³C) and IR to confirm functional groups.

- Crystallography : Single-crystal X-ray diffraction for structural confirmation . Document all steps in supplementary materials to enable replication .

Advanced Research Questions

Q. How should researchers design a multivariate experiment to study Excelsione’s synergistic interactions with co-administered therapeutics?

Use a factorial design to test variables such as:

- Independent variables : Excelsione dosage, combination drug ratios, and administration timing.

- Dependent variables : Therapeutic efficacy (e.g., tumor size reduction) and toxicity (e.g., liver enzyme levels). Apply ANOVA or machine learning models (e.g., random forests) to identify interaction effects .

Q. What statistical approaches resolve contradictions in Excelsione’s reported catalytic efficiency across kinetic studies?

- Meta-analysis : Compare experimental conditions (e.g., substrate concentration, temperature) from conflicting studies .

- Sensitivity analysis : Identify variables with the highest impact on catalytic rates using Monte Carlo simulations.

- Error analysis : Quantify instrument precision (e.g., spectrophotometer drift) and biological variability .

Q. How can computational modeling complement experimental data to predict Excelsione’s binding affinity for novel protein targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions.

- MD simulations : Analyze binding stability over 100-ns trajectories with AMBER or GROMACS. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What protocols validate Excelsione’s selectivity in multi-target assays to minimize off-target effects?

- Primary screening : Use a kinase panel or CRISPR-Cas9 library to identify potential targets.

- Counter-screening : Test against structurally similar proteins (e.g., ATP-binding pockets).

- Dose-response curves : Calculate IC₅₀ values for primary vs. off-target activities .

Methodological Guidelines

- Data presentation : Raw data (e.g., chromatograms, spectra) should be archived in supplementary materials, while processed data (e.g., kinetic constants) are included in the main text .

- Reproducibility : Provide detailed instrument settings (e.g., HPLC gradient, detector wavelength) and statistical codes (R/Python scripts) .

- Ethical compliance : Disclose conflicts of interest and obtain ethics approval for biological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products